molecular formula C13H13N3O B2797977 N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide CAS No. 926211-81-6

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2797977
CAS No.: 926211-81-6
M. Wt: 227.267
InChI Key: WOFMFGNRCVFEBS-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide, also known as N-[4-(aminomethyl)phenyl]isonicotinamide, is a compound with the molecular formula C13H13N3O and a molecular weight of 227.27 g/mol . This compound is characterized by the presence of a pyridine ring and an aminomethylphenyl group, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFMFGNRCVFEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-bromopyridine with an aminomethylphenyl derivative. One common method includes the use of 30% methylamine aqueous solution and copper powder as a catalyst. The reaction is carried out in a sealed tube at 100°C with electromagnetic stirring. After the reaction, the mixture is cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The product is typically purified using column chromatography and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Research

Overview : N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide has been studied for its antimicrobial properties, particularly against various bacterial strains.

Methods : Derivatives of this compound have been synthesized and tested using standard antimicrobial susceptibility testing methods against a range of pathogens.

Results :

  • Some derivatives exhibited significant antibacterial activity, suggesting potential for development into new antimicrobial agents.
  • Notably, certain compounds demonstrated effectiveness against resistant strains of bacteria, highlighting their therapeutic potential in treating infections caused by multidrug-resistant organisms.

Anti-inflammatory Applications

Overview : The compound has also been investigated for its anti-inflammatory properties.

Methods : Biochemical assays were conducted to assess the inhibitory effects of the compound on key inflammatory mediators such as cytokines and enzymes involved in inflammation.

Results :

  • Certain derivatives showed strong inhibitory activity against inflammatory mediators.
  • These findings indicate that this compound could be developed as a therapeutic agent for inflammatory diseases.

Neurochemistry

Overview : In neurochemistry, the compound is utilized to study neurotransmitter distribution and signaling pathways.

Methods : Chemical derivatization techniques involving this compound have been employed to map neurotransmitter distribution in various brain regions.

Results :

  • The application of this compound has provided insights into the chemical composition of different brain areas.
  • This research may lead to a better understanding of neurological disorders and the development of targeted therapies.

Potential Anticancer Effects

Overview : Preliminary studies suggest that this compound may have anticancer properties.

Mechanism of Action : The compound appears to inhibit specific protein kinases, particularly tyrosine-protein kinase ABL1, which is involved in cell growth and proliferation pathways. This inhibition could potentially lead to reduced tumor growth.

Summary Table of Applications

Field Application Key Findings
Antimicrobial ResearchDevelopment of new antimicrobial agentsSignificant antibacterial activity against resistant strains
Anti-inflammatoryTherapeutic agent for inflammatory diseasesStrong inhibitory effects on inflammatory mediators
NeurochemistryMapping neurotransmitter distributionInsights into brain chemistry relevant to neurological disorders
AnticancerTargeting protein kinasesInhibition of ABL1 suggests potential for reducing tumor growth

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide is unique due to its combination of a pyridine ring and an aminomethylphenyl group, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide, a compound with a distinctive molecular structure, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O
  • Molecular Weight : Approximately 218.26 g/mol

The structure features a pyridine ring substituted with an aminomethyl group on the para position of a phenyl ring, which contributes to its biological interactions.

This compound primarily functions as an enzyme inhibitor. It has been shown to interact with various biological targets, including:

  • Histone Demethylases : The compound exhibits inhibitory activity against specific JmjC histone demethylases, which are crucial in epigenetic regulation. For instance, it has been reported to bind effectively to the active site of KDM4A and KDM5 demethylases, demonstrating IC50_{50} values in the low micromolar range (0.35 - 0.90 μM) .
  • Viral Inhibition : Studies have indicated that derivatives of this compound can inhibit viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg viruses. Compounds derived from this structure have shown promising results in terms of metabolic stability and selective inhibition .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Target/Pathway IC50_{50} or Effect
Histone DemethylationKDM4A, KDM50.35 - 0.90 μM
Viral InhibitionEbola and Marburg virus entryEffective in vitro
Antitumor ActivityVarious cancer cell linesIC50_{50} values < 1 μM

Case Studies and Research Findings

  • Inhibition of Histone Demethylases : A study focusing on the optimization of N-substituted pyridine derivatives highlighted the efficacy of this compound as a potent inhibitor of histone demethylases . The compound's ability to modulate epigenetic markers positions it as a candidate for cancer therapeutics.
  • Antiviral Properties : Research on 4-(aminomethyl)benzamide derivatives demonstrated their effectiveness against filoviruses. The compounds were synthesized to enhance their antiviral properties, showing significant inhibitory effects on viral entry . This work suggests potential applications in developing treatments for viral infections.
  • Antitumor Activity : In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines, revealing significant growth inhibition at low concentrations (IC50_{50} < 1 μM). These findings indicate the potential use of these compounds in cancer therapy .

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